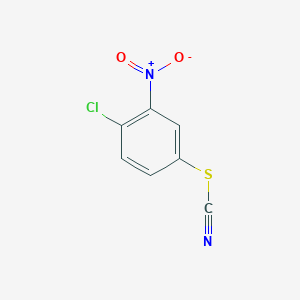

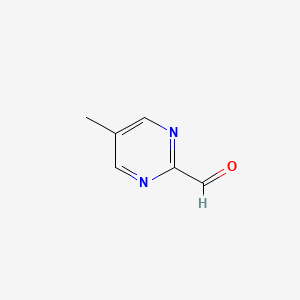

![molecular formula C9H8ClN3O2 B1322915 Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 749216-54-4](/img/structure/B1322915.png)

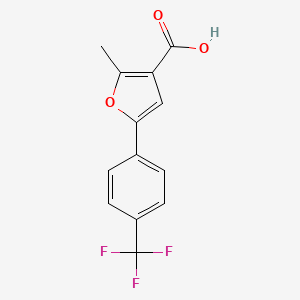

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Descripción general

Descripción

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolopyrimidines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The pyrazolopyrimidine scaffold is a core structure found in various pharmacologically active molecules and is a subject of ongoing research in the field of organic synthesis .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives can be achieved through various synthetic routes. One method involves the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which is a precursor to the chloro derivative. This synthesis starts from methyl 5-amino-1H-pyrazole-4-carbox

Aplicaciones Científicas De Investigación

Pharmaceuticals and Drug Design

- Field : Pharmaceuticals and Drug Design .

- Application : The compound is used in the design of small molecules with diverse biological activity. It can be found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .

Inhibition of PI3Kδ

- Field : Biochemistry .

- Application : The compound is used in the synthesis of a library of benzimidazole derivatives of pyrazolo [1,5- a ]pyrimidine, which are new, potent, active, and selective inhibitors of PI3Kδ .

- Results or Outcomes : The synthesized compounds displayed IC50 values ranging from 1.892 to 0.018 μM. Among all compounds obtained, CPL302415 (6) showed the highest activity (IC50 value of 18 nM for PI3Kδ), good selectivity (for PI3Kδ relative to other PI3K isoforms: PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939), and promising physicochemical properties .

Antitumor Applications

- Field : Oncology .

- Application : This compound is used in the preparation of antitumor pyrazolopyrimidine compounds and their intermediates .

Bioactive Molecule Synthesis

- Field : Biochemistry .

- Application : Pyrimidine and its derivatives, including “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate”, constitute an essential set of scaffolds for the synthesis of potential new bioactive molecules .

- Results or Outcomes : These bioactive molecules possess a wide range of biological activities that include antiviral, anticancer, antioxidant, antimicrobial, anti-Alzheimer, anti-inflammatory, and neuroprotective properties .

Preparation of Antitumor Compounds

- Field : Oncology .

- Application : This compound is used in the preparation of antitumor pyrazolopyrimidine compounds and their intermediates .

R&D Use

Safety And Hazards

The safety information for “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H313, H315, H319, H320, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Propiedades

IUPAC Name |

ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZUFGGEDDFFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628766 | |

| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

749216-54-4 | |

| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

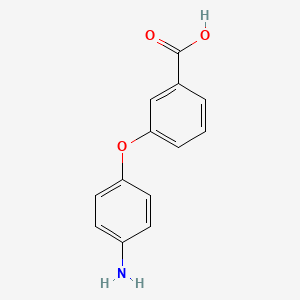

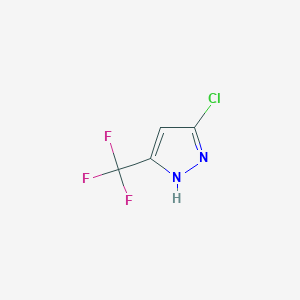

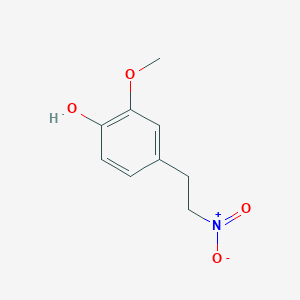

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)